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molecular formula C7H9NO3S B1207103 4-(Aminomethyl)benzenesulfonic acid CAS No. 2393-24-0

4-(Aminomethyl)benzenesulfonic acid

Cat. No. B1207103
M. Wt: 187.22 g/mol
InChI Key: WYVXAVWJOAZDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05773423

Procedure details

p-Sulfobenzylamine was synthesized in 40% yield from benzylamine and fuming sulfuric acid, by an adaptation of the method described in Jacobson et al., J. Med. Chem., 35, 4143-4149 (1992), and was recrystallized from a solution in ammonium hydroxide, upon neutralization with hydrochloric acid. NMR DMSO, d6 δ8.10 (br.s, 3H, NH3+), 7.62 (d, J=8.1 Hz, 2H, o- to sulfo), 7.38 (d, J=8.1 Hz, 2H, m- to sulfo), 4.02 (s, 2H, CH2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10]>>[S:9]([C:5]1[CH:6]=[CH:7][C:2]([CH2:1][NH2:8])=[CH:3][CH:4]=1)([OH:12])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 35, 4143-4149 (1992), and was recrystallized from a solution in ammonium hydroxide, upon neutralization with hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)C1=CC=C(CN)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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